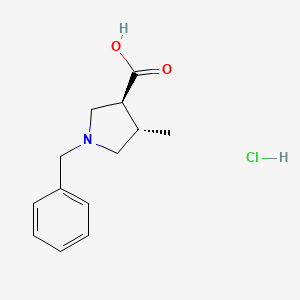

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11;/h2-6,10,12H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIYAFDIBZOKSL-MHDYBILJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 4-methylpyrrolidine.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving a condensation reaction between benzylamine and a suitable carbonyl compound.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions, commonly using reagents like potassium permanganate or chromium trioxide.

Resolution of Enantiomers: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials to ensure the desired (3S,4S) configuration.

Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purity is common to maintain high standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Alkyl halides, nucleophiles like amines or thiols, under basic or acidic conditions.

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol, benzylamine.

Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Chemistry:

- Used as a chiral building block in the synthesis of complex organic molecules.

- Serves as a ligand in asymmetric catalysis.

Biology:

- Investigated for its potential as a precursor in the synthesis of biologically active compounds.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

- Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Utilized in the production of fine chemicals and pharmaceuticals.

- Employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved are typically identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine Carboxylic Acid Derivatives

The following table compares (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride with structurally related pyrrolidine derivatives from the evidence:

Key Observations :

- Stereochemical Complexity : The target compound’s (3S,4S) configuration contrasts with racemic mixtures (e.g., (±)-(3R,4S) derivatives in ), which lack enantiomeric purity and may exhibit divergent pharmacological profiles.

- Functional Group Impact: The benzyl group in the target compound enhances lipophilicity compared to the Boc-protected piperidine in or the 5-oxo pyrrolidine in .

- Synthetic Yields : The target compound’s synthesis involves multi-step hydrogenation and deprotection , whereas analogues like achieve higher crude yields (68%) via streamlined routes .

Pharmacological and Physicochemical Comparisons

- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogues (e.g., ).

- Thermal Stability : The target compound decomposes near its melting point (451–454 K) , whereas the 5-oxo pyrrolidine lacks such data but likely has lower thermal resilience due to its lactam structure.

- Biological Activity : Ureido-substituted derivatives (e.g., ) are designed for receptor targeting (e.g., kinase inhibition), while the target compound’s benzyl and methyl groups may favor CNS penetration due to increased lipophilicity .

Research Implications and Limitations

- Gaps in Data : Pharmacokinetic data (e.g., bioavailability, toxicity) for the target compound are absent in the evidence, unlike analogues like with documented purity and yield.

- Stereochemical Specificity : The (3S,4S) configuration’s role in biological activity remains unverified compared to racemic mixtures in .

Biological Activity

(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride, with the CAS number 1808888-38-1, is a chiral compound notable for its unique pyrrolidine structure. This compound has garnered attention due to its potential biological activities, which are influenced by its specific stereochemistry and functional groups. The following sections detail its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClNO2, with a molecular weight of 255.74 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and a carboxylic acid functional group, which are crucial for its biological interactions. The hydrochloride salt form enhances solubility in aqueous solutions, facilitating biological studies and applications .

Biological Activity

Predictions based on structure-activity relationships (SAR) suggest that this compound may exhibit several biological activities:

- Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against various pathogens. The presence of the carboxylic acid moiety may enhance these effects by disrupting microbial cell membranes or metabolic pathways.

- Neuroactive Effects : The pyrrolidine ring suggests potential interactions with neurotransmitter systems, possibly influencing mood or cognitive functions. Compounds in this class may act as modulators of neurotransmitter release or receptor activity.

- Anti-inflammatory Activity : The carboxylic acid group is often associated with anti-inflammatory effects in related compounds. This activity could be mediated through inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.

The mechanisms underlying the biological activities of this compound involve various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways, thus altering cellular responses.

- Receptor Interaction : It may bind to neurotransmitter receptors or other cellular targets, influencing neuronal signaling and potentially leading to therapeutic effects in neurological disorders.

- Antimicrobial Mechanisms : By disrupting microbial cell wall synthesis or function, the compound can exert antimicrobial effects.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds and their implications for drug development:

- A study investigating the structural diversity of ligands for E3 ligases highlighted the importance of stereochemistry in modulating biological activity. This research found that specific modifications to the ligand structure could enhance binding affinity and specificity towards targets like hypoxia-inducible factor 1-alpha (HIF-1α) .

- Another investigation into pyrrolidine derivatives revealed their potential as inhibitors of key metabolic enzymes involved in cancer progression, suggesting that this compound could have similar applications in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2S,3S)-N-benzyl-2-methylpyrrolidine | Similar pyrrolidine structure | Different stereochemistry affecting activity |

| (R)-Phenylalanine | Contains an amino acid structure | Directly involved in protein synthesis |

| 1-Boc-4-methylpyrrolidine | Protective group on nitrogen | Enhances stability during synthesis |

This table illustrates how variations in stereochemistry and functional groups can significantly influence biological activity and therapeutic potential.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride exhibit antimicrobial activity against various pathogens. The presence of the benzyl group and the carboxylic acid moiety may enhance its efficacy against bacteria and fungi.

Neuroactive Effects

The pyrrolidine structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that this compound may influence neurotransmitter receptors, potentially leading to therapeutic effects in neurodegenerative diseases. The specific binding affinity of this compound to these receptors warrants further investigation.

Anti-inflammatory Activity

The carboxylic acid functional group is known for its anti-inflammatory properties. Similar compounds have been observed to modulate inflammatory pathways, suggesting that this compound may also reduce inflammation in various biological contexts.

Synthetic Routes

Several synthetic pathways can be employed to produce this compound. Common methods include:

- Condensation Reactions : Utilizing amines and carboxylic acids under controlled conditions.

- Enzymatic Synthesis : Leveraging enzyme catalysis for more efficient production.

- Chiral Resolution Techniques : Separating enantiomers to obtain the desired stereoisomer.

These methods not only highlight the compound's synthetic versatility but also pave the way for large-scale production.

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2S,3S)-N-benzyl-2-methylpyrrolidine | Similar pyrrolidine structure | Different stereochemistry affecting activity |

| (R)-Phenylalanine | Contains an amino acid structure | Directly involved in protein synthesis |

| 1-Boc-4-methylpyrrolidine | Protective group on nitrogen | Enhances stability during synthesis |

This table illustrates how the specific stereochemistry and functional groups of this compound influence its biological activity and potential therapeutic uses.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationships of this compound. For instance:

- Antagonist Activity : A study reported the discovery of small molecule antagonists related to this compound that effectively inhibited RXFP3 receptor activity. The findings suggest that modifications in the benzyl group can significantly alter potency and selectivity .

- Cancer Treatment Applications : Research has indicated that pyrrolidine derivatives can be effective in managing cancer through various mechanisms, including apoptosis induction and cell cycle arrest .

These case studies underscore the relevance of this compound in developing new therapeutic agents.

Q & A

(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic Acid Hydrochloride

Basic Question: What are the key steps for synthesizing this compound, and how is stereochemical integrity ensured?

Methodological Answer:

The compound is synthesized via hydrogenation of intermediates such as (3S,1S)-3-[1,2-cyclohexylidenedioxyethyl]-2-methylisoxazolidine using palladium on carbon (Pd/C) under hydrogen gas . Stereochemical control is achieved through chiral starting materials (e.g., L-tartaric acid derivatives) and confirmed via X-ray crystallography. Absolute configuration is validated using Flack parameters (e.g., Flack x = –0.04(2)), which resolve ambiguities in stereochemical assignments .

Basic Question: How is the hydrochloride salt’s crystal structure characterized, and what intermolecular interactions stabilize the lattice?

Methodological Answer:

Single-crystal X-ray diffraction (CuKα radiation) reveals a monoclinic lattice (space group P12₁1) with unit cell parameters a = 6.2327(3) Å, b = 7.9360(3) Å, c = 14.1536(5) Å, and β = 99.709(4)° . The chloride ion acts as a hydrogen-bond acceptor, forming interactions with the ammonium N–H (H1A···Cl1: 3.16 Å) and carboxylic acid O–H (O4–H4···Cl1: 2.27 Å, angle 164°). These interactions create a 3D network critical for crystallization .

Advanced Question: What experimental challenges arise during catalytic hydrogenation steps in the synthesis, and how are they mitigated?

Methodological Answer:

Catalytic hydrogenation (e.g., Pd/C in methanol) may face incomplete reduction or by-product formation due to competing reaction pathways. Optimization involves:

- Temperature control : Maintaining 293 K to prevent decomposition.

- Solvent selection : Methanol ensures solubility of intermediates while minimizing side reactions.

- Catalyst activation : Pre-treatment of Pd/C with hydrogen gas enhances activity. Post-reaction, filtration removes catalyst residues to avoid contamination .

Advanced Question: How do hydrogen-bonding networks in the hydrochloride salt influence its physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

The chloride ion’s role as a hydrogen-bond acceptor (H4···Cl1: 2.27 Å) increases lattice energy, reducing solubility in non-polar solvents. Solubility in polar solvents (e.g., methanol, water) is enhanced by the zwitterionic nature of the carboxylic acid and ammonium groups. Stability under ambient conditions is attributed to the rigid hydrogen-bonded framework, which minimizes hygroscopicity .

Advanced Question: How should researchers address discrepancies in stereochemical assignments between NMR and X-ray data?

Methodological Answer:

Contradictions between NMR-derived coupling constants and X-ray configurations can arise from dynamic effects (e.g., ring puckering in solution). To resolve this:

- X-ray crystallography : Use Flack parameters to confirm absolute configuration.

- Solid-state NMR : Compare with solution-state data to identify conformational flexibility.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict lowest-energy conformers and validate experimental observations .

Advanced Question: What protocols ensure stability during long-term storage of this hydrochloride salt?

Methodological Answer:

- Storage conditions : Protect from moisture and light at –20°C in sealed, argon-purged vials.

- Purity monitoring : Regular HPLC analysis (e.g., C18 column, 206 nm detection) ensures degradation products (e.g., free base formation) remain below 2%.

- Handling : Use anhydrous solvents (e.g., dry methanol) during reconstitution to prevent hydrolysis .

Advanced Question: How can researchers validate the absence of isomeric impurities in the final product?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers.

- Optical rotation : Compare observed [α]²⁰D values (e.g., –32.3 for the pure enantiomer) with literature.

- Mass spectrometry : HRMS (ESI+) confirms molecular ion ([M+H]⁺) and excludes diastereomeric contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.